(Oxan-4-yl)(1H-pyrazol-4-yl)methanol is an organic compound characterized by the molecular formula and a molecular weight of 182.22 g/mol. This compound features a unique combination of an oxane ring and a pyrazole moiety, which contributes to its chemical properties and potential applications in various scientific fields. The compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its structure.
The synthesis of (Oxan-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction between oxane derivatives and pyrazole derivatives. This process is generally conducted under controlled conditions, often utilizing bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to promote the formation of the desired product.
The reaction mechanism involves nucleophilic attack by the pyrazole derivative on the electrophilic carbon of the oxane ring, leading to the formation of (Oxan-4-yl)(1H-pyrazol-4-yl)methanol. The choice of solvent and temperature can significantly affect the yield and purity of the product, emphasizing the importance of optimizing these parameters during synthesis.
The molecular structure of (Oxan-4-yl)(1H-pyrazol-4-yl)methanol can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | oxan-4-yl(1H-pyrazol-4-yl)methanol |
| InChI | InChI=1S/C9H14N2O2/c12-9(8-5-10-11-6-8)7-1-3-13-4-2-7/h5-7,9,12H,1-4H2,(H,10,11) |
| InChI Key | KBOWPXFXCVHFPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1C(C2=CNN=C2)O |
This structure reveals a hydroxymethyl group attached to a pyrazole ring, which is further connected to an oxane ring, indicating potential sites for chemical reactivity .
(Oxan-4-yl)(1H-pyrazol-4-yl)methanol can participate in several types of chemical reactions:
Common reagents for these reactions include:
These reactions can be performed under acidic or basic conditions depending on the desired outcome .
The mechanism of action for (Oxan-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The unique structural features allow it to bind effectively to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are necessary to fully elucidate these interactions and their implications for biological activity .
Physical properties include:
Chemical properties encompass:
| Property | Data |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
| Stability | Stable under normal conditions |
These properties indicate that (Oxan-4-yl)(1H-pyrazol-4-yl)methanol is likely to behave predictably in various chemical environments .
(Oxan-4-yl)(1H-pyrazol-4-yl)methanol has several notable applications in scientific research:
These applications highlight the versatility and significance of (Oxan-4-yl)(1H-pyrazol-4-yl)methanol in both academic research and practical applications across various fields .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: